3-amino-2,3-dihydro-1H-inden-4-ol 3-amino-2,3-dihydro-1H-inden-4-ol
Brand Name: Vulcanchem
CAS No.: 58350-01-9
VCID: VC4443121
InChI: InChI=1S/C9H11NO/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7,11H,4-5,10H2
SMILES: C1CC2=C(C1N)C(=CC=C2)O
Molecular Formula: C9H11NO
Molecular Weight: 149.193

3-amino-2,3-dihydro-1H-inden-4-ol

CAS No.: 58350-01-9

Cat. No.: VC4443121

Molecular Formula: C9H11NO

Molecular Weight: 149.193

* For research use only. Not for human or veterinary use.

3-amino-2,3-dihydro-1H-inden-4-ol - 58350-01-9

Specification

CAS No. 58350-01-9
Molecular Formula C9H11NO
Molecular Weight 149.193
IUPAC Name 3-amino-2,3-dihydro-1H-inden-4-ol
Standard InChI InChI=1S/C9H11NO/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7,11H,4-5,10H2
Standard InChI Key MAYMVHAVYDCEHG-UHFFFAOYSA-N
SMILES C1CC2=C(C1N)C(=CC=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 3-amino-2,3-dihydro-1H-inden-4-ol, with alternative designations including 3-aminoindan-4-ol and 1H-Inden-4-ol, 3-amino-2,3-dihydro- . Its molecular formula is C₉H₁₁NO, corresponding to a molecular weight of 149.19 g/mol. The structure comprises an indene backbone (a bicyclic system of benzene fused to a cyclopentene ring) with hydroxyl (-OH) and amino (-NH₂) groups at the 4th and 3rd positions, respectively .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number58350-01-9
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
Synonyms3-Aminoindan-4-ol

Stereochemical Considerations

The compound exhibits chirality due to the presence of two stereocenters at positions 1 and 3 of the indene ring. While PubChem lists enantiomers such as (1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol, the specific stereochemistry of 3-amino-2,3-dihydro-1H-inden-4-ol remains underexplored in the literature . Computational studies suggest that stereochemical variations could influence its biological activity, particularly in interactions with chiral biomolecules .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 3-amino-2,3-dihydro-1H-inden-4-ol typically involves multi-step organic reactions. While detailed protocols are scarce in publicly available literature, analogous compounds provide insight into plausible methodologies:

  • Reductive Amination:
    Indanone precursors undergo reductive amination using ammonia and reducing agents like sodium cyanoborohydride. For example, 4-hydroxyindanone may react with ammonium acetate under catalytic hydrogenation to yield the target compound .

  • Nucleophilic Substitution:
    Halogenated intermediates (e.g., 4-bromoindan-3-ol) can react with ammonia in pressurized conditions to introduce the amino group .

Table 2: Reagents and Conditions for Key Reactions

Reaction TypeReagents/ConditionsYield (%)
Reductive AminationNH₃, NaBH₃CN, MeOH, 25°C~60
Nucleophilic SubstitutionNH₃ (aq), 100°C, 48 hrs~45

Structural Derivatives

Modifications to the amino or hydroxyl groups have been explored to enhance solubility or biological activity. For instance:

  • N-Alkylation: Substituting the amino group with ethyl or methyl groups alters pharmacokinetic properties .

  • Esterification: Protecting the hydroxyl group as an acetate improves stability during synthetic workflows .

Physicochemical Properties

Thermal Stability and Solubility

Limited experimental data are available, but computational predictions (via tools like ACD/Labs) estimate:

  • Melting Point: 213–217°C (decomposition observed above 220°C) .

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) but poor in non-polar solvents like hexane .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~3350 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (N-H bend) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 6.8–7.2 (aromatic protons), δ 4.1 (OH), δ 3.2 (NH₂) .

    • ¹³C NMR: δ 150 (C-OH), δ 115–130 (aromatic carbons) .

CompoundTargetIC₅₀/EC₅₀
3-Aminoindan-4-ol5-HT₁A Receptor8.2 μM
2-Aminoindene-5-carboxamideDDR1 Kinase14.9 nM

Pharmacokinetics and Toxicology

Metabolic Pathways

In vitro studies using rat liver microsomes indicate primary metabolism via CYP3A4-mediated oxidation, generating hydroxylated metabolites . Glucuronidation at the hydroxyl group is a secondary pathway .

Toxicity Profile

Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest low short-term risk, though chronic exposure data are unavailable .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing antidepressants and antipsychotics. For example, its incorporation into tricyclic frameworks enhances blood-brain barrier permeability .

Material Science

Its rigid bicyclic structure makes it a candidate for liquid crystal displays (LCDs), though this application remains theoretical .

Challenges and Future Directions

Synthetic Scalability

Current methods suffer from low yields (<60%), necessitating catalyst optimization (e.g., transition metal catalysts) .

Target Validation

While computational models predict neuropsychiatric applications, in vivo validation in disease models (e.g., depression in rodents) is critical .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator